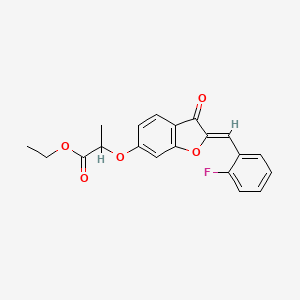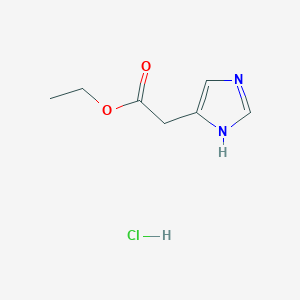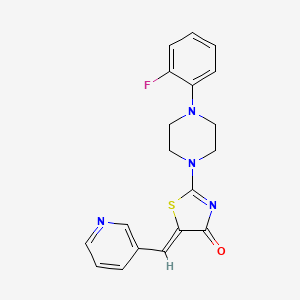
Dimethyl 1-benzyl-3,4-bis(phenylmethoxymethyl)pyrrolidine-3,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 1-benzyl-3,4-bis(phenylmethoxymethyl)pyrrolidine-3,4-dicarboxylate is a complex organic compound featuring a pyrrolidine ring substituted with benzyl and phenylmethoxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-benzyl-3,4-bis(phenylmethoxymethyl)pyrrolidine-3,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Benzyl and Phenylmethoxymethyl Groups: These groups are introduced via nucleophilic substitution reactions, often using benzyl halides and phenylmethoxymethyl halides as reagents.
Esterification: The final step involves esterification to introduce the dimethyl ester groups.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl 1-benzyl-3,4-bis(phenylmethoxymethyl)pyrrolidine-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can replace existing substituents with new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under conditions that favor nucleophilic or electrophilic substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Dimethyl 1-benzyl-3,4-bis(phenylmethoxymethyl)pyrrolidine-3,4-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of Dimethyl 1-benzyl-3,4-bis(phenylmethoxymethyl)pyrrolidine-3,4-dicarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can result in various biological effects, depending on the nature of the interaction and the pathways involved.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolidine-2-one share the pyrrolidine ring structure but differ in their substituents and functional groups.
Benzyl and Phenylmethoxymethyl Substituted Compounds: These compounds have similar substituents but may vary in their core structures.
Uniqueness: Dimethyl 1-benzyl-3,4-bis(phenylmethoxymethyl)pyrrolidine-3,4-dicarboxylate is unique due to its specific combination of substituents and the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
IUPAC Name |
dimethyl 1-benzyl-3,4-bis(phenylmethoxymethyl)pyrrolidine-3,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35NO6/c1-35-28(33)30(23-37-19-26-14-8-4-9-15-26)21-32(18-25-12-6-3-7-13-25)22-31(30,29(34)36-2)24-38-20-27-16-10-5-11-17-27/h3-17H,18-24H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBAIZMDWAAJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CN(CC1(COCC2=CC=CC=C2)C(=O)OC)CC3=CC=CC=C3)COCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
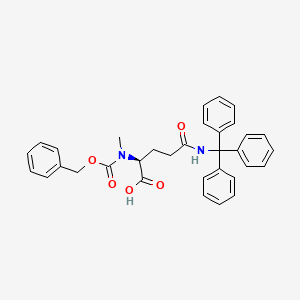
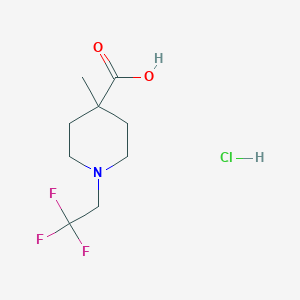
![2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2542051.png)
![3-(3,4-DIMETHYLBENZENESULFONYL)-N-(2-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2542052.png)
![N-[2-[[(1S)-5-Chloro-2,3-dihydro-1H-inden-1-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2542054.png)
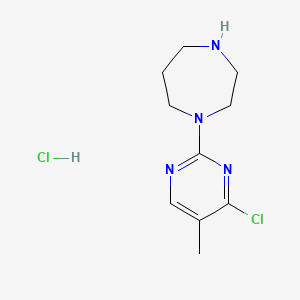
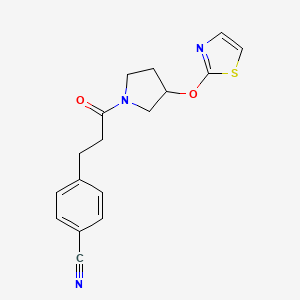
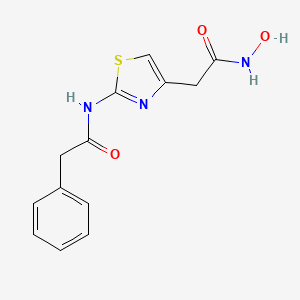
![Tert-butyl N-[1,3-dihydroxy-1-(pyridin-3-YL)propan-2-YL]carbamate](/img/structure/B2542062.png)

![1-[2-(2-Methylpyrazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2542067.png)
